trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
Description
trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol: is a chemical compound belonging to the class of organic compounds known as pyrrolidines. It features a pyrrolidine ring substituted with methoxy groups at the 3 and 4 positions and an ethan-1-ol moiety at the 2 position. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(3S,4S)-3,4-dimethoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
QYSRQLARIKSLLN-YUMQZZPRSA-N |
Isomeric SMILES |
CO[C@H]1CN(C[C@@H]1OC)CCO |
Canonical SMILES |
COC1CN(CC1OC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.
Introduction of Methoxy Groups: : Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanol Moiety: : The ethanol moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the compound is likely produced through optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale reactions may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the alcohol group to a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: : Reduction reactions can reduce ketones or aldehydes to alcohols.
Substitution: : Nucleophilic substitution reactions can replace one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Common reagents include alkyl halides and strong bases.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols.
Substitution: : Substituted pyrrolidines.
Scientific Research Applications
trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, potentially influencing biological processes.
Medicine: : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system .
Comparison with Similar Compounds
trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol: can be compared to other similar compounds, such as:
trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-one: : Similar structure but with a ketone group instead of an alcohol.
trans-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-thiol: : Similar structure but with a thiol group instead of an alcohol.
These compounds differ in their functional groups, which can lead to different chemical reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
